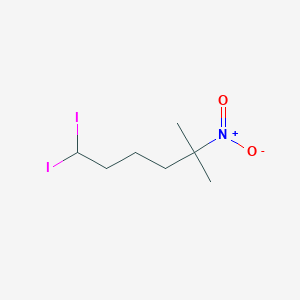
Hexane, 1,1-diiodo-5-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 1,1-diiodo-5-methyl-5-nitro- is a chemical compound with the molecular formula C7H13I2NO2 It is characterized by the presence of two iodine atoms, a nitro group, and a methyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1-diiodo-5-methyl-5-nitro- typically involves the iodination of a suitable precursor, followed by nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of iodine and nitro groups at the desired positions on the hexane backbone. Common reagents used in these reactions include iodine, nitric acid, and sulfuric acid.
Industrial Production Methods
Industrial production of Hexane, 1,1-diiodo-5-methyl-5-nitro- may involve large-scale iodination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,1-diiodo-5-methyl-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of dinitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Hexane, 1,1-diiodo-5-methyl-5-nitro- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexane, 1,1-diiodo-5-methyl-5-nitro- involves its interaction with molecular targets through its iodine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group, in particular, can undergo reduction to form reactive nitrogen species that can modify proteins and nucleic acids.
Comparison with Similar Compounds
Hexane, 1,1-diiodo-5-methyl-5-nitro- can be compared with other similar compounds such as:
Hexane, 1,1-diiodo-5-nitro-: Lacks the methyl group, which may affect its reactivity and applications.
Hexane, 1,1-diiodo-5-methyl-:
Hexane, 1,1-diiodo-5-methyl-5-amino-: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Properties
CAS No. |
823180-31-0 |
|---|---|
Molecular Formula |
C7H13I2NO2 |
Molecular Weight |
396.99 g/mol |
IUPAC Name |
1,1-diiodo-5-methyl-5-nitrohexane |
InChI |
InChI=1S/C7H13I2NO2/c1-7(2,10(11)12)5-3-4-6(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
UMWCEXVIOROLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(I)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
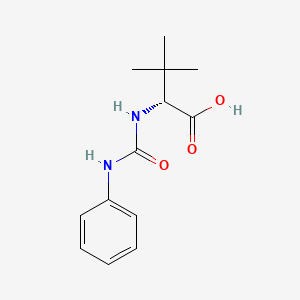
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
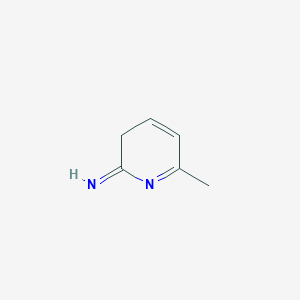
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
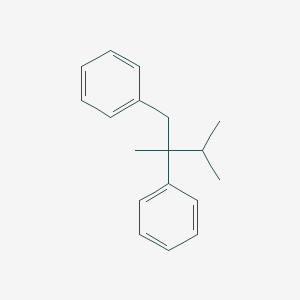
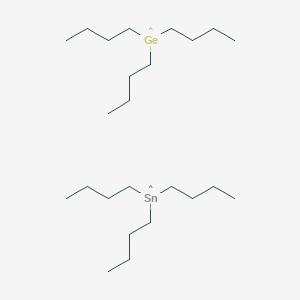
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
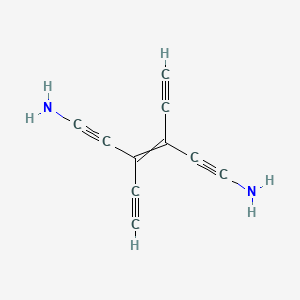
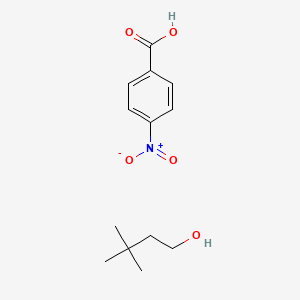
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
